1-Bromo-2,5,8-undecatriyne

Description

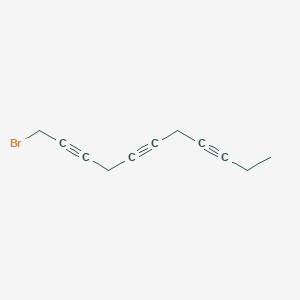

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromoundeca-2,5,8-triyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2,5,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYLPBHZZAPGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451757 | |

| Record name | 2,5,8-Undecatriyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34498-25-4 | |

| Record name | 2,5,8-Undecatriyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Approaches for the Chemical Synthesis of 1 Bromo 2,5,8 Undecatriyne

Retrosynthetic Analysis of the Undecatriyne Scaffold Incorporating a Terminal Bromine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 1-bromo-2,5,8-undecatriyne, the analysis begins by identifying the key functional groups and bonds that can be strategically disconnected.

The primary disconnection points are the carbon-carbon single bonds between the alkyne units. This suggests that the molecule can be assembled from smaller acetylenic fragments. A logical retrosynthetic pathway would involve disconnecting the C4-C5 and C7-C8 bonds, leading to precursors such as a C4 bromo-alkyne synthon and a C7 tri-yne synthon, or other combinations of smaller acetylenic building blocks.

Another key disconnection is the C-Br bond. This suggests that the bromine atom could be introduced at the final stage of the synthesis via bromination of a terminal alkyne, or it could be incorporated into one of the initial building blocks. The choice between these approaches depends on the stability of the bromoalkyne precursors and the compatibility of the bromine atom with the subsequent reaction conditions.

Precursor Design and Elaboration for Polyacetylene Construction

The design of appropriate precursors is critical for the successful synthesis of this compound. Based on the retrosynthetic analysis, several precursor strategies can be envisioned. One approach involves the use of protecting groups to prevent unwanted side reactions of terminal alkynes. For instance, a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group can be used to protect one end of a diyne or triyne precursor, which can then be deprotected at the appropriate stage for further coupling.

Direct Bromination Methodologies for Alkynes

The introduction of a terminal bromine atom onto the undecatriyne scaffold is a crucial step. Direct bromination of a terminal alkyne is a common method to achieve this transformation. A widely used reagent for this purpose is N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (B79036) (AgNO₃). This reaction proceeds via an electrophilic addition mechanism.

The reaction conditions for the bromination of terminal alkynes are generally mild, which is important for substrates containing multiple triple bonds that might be prone to degradation or side reactions under harsh conditions.

Carbon-Carbon Coupling Reactions in Polyyne Synthesis

The construction of the polyyne backbone of this compound relies heavily on efficient carbon-carbon coupling reactions. Several powerful methods have been developed for the synthesis of polyynes, each with its own advantages and limitations.

Copper-Catalyzed Oxidative Acetylenic Homo- and Heterocoupling Reactions

Copper-catalyzed oxidative coupling of terminal alkynes is a classical and widely used method for the synthesis of symmetrical diynes and polyynes. The most notable examples are the Glaser, Eglinton, and Hay couplings.

Glaser Coupling: This reaction involves the coupling of two terminal alkynes in the presence of a copper(I) salt, such as CuCl or CuBr, an oxidant (typically air or oxygen), and a base like ammonia (B1221849). wikipedia.org

Eglinton Coupling: This modification uses a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine (B92270). chemistry-online.comub.eduorganic-chemistry.orgambeed.com The pyridine acts as both a solvent and a base.

Hay Coupling: A significant improvement on the Glaser coupling, the Hay coupling utilizes a catalytic amount of a copper(I) salt in the presence of a chelating ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant (air or O₂). wikipedia.orgnih.gov The TMEDA complex enhances the solubility and reactivity of the copper catalyst. organic-chemistry.org

These reactions are particularly useful for synthesizing symmetrical polyynes. For the synthesis of an unsymmetrical polyyne like this compound, a heterodimerization approach would be necessary, which can sometimes lead to a mixture of products.

| Reaction Type | Alkyne Substrate(s) | Catalyst/Reagents | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Glaser Coupling | Phenylacetylene | CuCl, NH₄OH, O₂ | Ethanol/Water | Room Temperature | Diphenylbutadiyne | Good |

| Eglinton Coupling | 1-Ethynylcyclohexanol | Cu(OAc)₂ | Pyridine/Methanol | Reflux | 1,4-Bis(1-hydroxycyclohexyl)buta-1,3-diyne | ~70 |

| Hay Coupling | Trimethylsilylacetylene | CuCl, TMEDA, O₂ | Acetone | Room Temperature | 1,4-Bis(trimethylsilyl)buta-1,3-diyne | High |

Transition-Metal-Catalyzed Alkynylation Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon bonds and are well-suited for the synthesis of unsymmetrical polyynes.

Sonogashira Coupling: This is one of the most versatile methods for the synthesis of alkynes. It involves the coupling of a terminal alkyne with an aryl or vinyl halide (or triflate) catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.orgresearchgate.netnih.govmdpi.com For the synthesis of this compound, a Sonogashira coupling could be used to connect a bromo-alkyne fragment with another terminal alkyne.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnih.gov Alkynylzinc reagents can be coupled with bromoalkynes to form the desired polyyne structure.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide catalyzed by a palladium complex. Alkynylstannanes are highly reactive and can be effectively coupled with haloalkynes. organic-chemistry.org A significant drawback of this method is the toxicity of the tin reagents.

| Reaction Type | Alkyne/Organometallic | Halide/Electrophile | Catalyst System | Base/Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) | Room Temperature | 95 |

| Negishi Coupling | (Phenylethynyl)zinc chloride | Bromobenzene | Pd(PPh₃)₄ | THF | Reflux | 86 |

| Stille Coupling | (Phenylethynyl)tributylstannane | Iodobenzene | Pd(PPh₃)₄ | Toluene | 100 °C | 91 |

Cadiot-Chodkiewicz Coupling for Alkyne Chain Extension

The Cadiot-Chodkiewicz coupling is a highly effective method for the synthesis of unsymmetrical diynes and polyynes. wikipedia.orgjk-sci.comsynarchive.comalfa-chemistry.comorganic-chemistry.org It involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, typically a primary amine. wikipedia.orgalfa-chemistry.com This reaction is particularly advantageous for the stepwise extension of a polyyne chain, as it allows for the controlled coupling of two different alkyne fragments. For the synthesis of this compound, this method could be employed to couple a bromo-diyne with a terminal alkyne, or other similar combinations, to build the C11 backbone.

| Terminal Alkyne | 1-Haloalkyne | Catalyst/Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | 1-Bromo-2-phenylethyne | CuCl, EtNH₂, NH₂OH·HCl | Methanol | Room Temperature | 90 |

| 1-Heptyne | 1-Bromo-1-propyne | CuBr, n-Butylamine | Ethanol | Room Temperature | 85 |

| Ethynyltrimethylsilane | 1-Bromo-2-(trimethylsilyl)ethyne | CuI, Piperidine | DMF | Room Temperature | Good |

Sonogashira Coupling and Related Palladium-Catalyzed Methods

The Sonogashira coupling is a cornerstone in the synthesis of alkynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. beilstein-journals.orgscirp.org

A plausible synthetic route to this compound via a Sonogashira coupling would involve the reaction of a suitable bromo-alkyne precursor with a terminal alkyne. One potential disconnection strategy is the coupling of 1-bromo-1-alkyne with a terminal diyne. For instance, the coupling of a 1-bromo-C5 alkyne with hexa-1,4-diyne could yield the target molecule.

Detailed Research Findings:

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. libretexts.org Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed. libretexts.org The addition of a copper(I) salt, typically CuI, is crucial for the catalytic cycle, facilitating the formation of a copper(I) acetylide intermediate. beilstein-journals.org Amines like triethylamine (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) are used as the base and often as the solvent. organic-chemistry.org

Recent advancements have focused on developing copper-free Sonogashira protocols to avoid the homocoupling of terminal alkynes (Glaser coupling), which is a common side reaction. libretexts.org These methods often employ more sophisticated palladium catalysts or different reaction conditions.

A hypothetical Sonogashira approach to this compound is outlined below:

Reactants:

1-Bromo-1,4-pentadiyne

1,4-Hexadiyne

Reaction Conditions:

Catalyst: Pd(PPh₃)₄ (5 mol%)

Co-catalyst: CuI (10 mol%)

Base/Solvent: Et₃N

Temperature: Room temperature to 50 °C

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Standard and effective catalyst for Sonogashira couplings. |

| Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide. |

| Base | Triethylamine (Et₃N) | Acts as a base to deprotonate the terminal alkyne and scavenge the HBr byproduct. |

| Solvent | Triethylamine (Et₃N) or THF | Provides a suitable reaction medium. |

| Temperature | Room Temperature | Mild conditions are often sufficient for this coupling. |

Glaser Coupling Applications

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical diynes, typically catalyzed by a copper(I) salt in the presence of an oxidant like oxygen. organic-chemistry.orgsynarchive.com While traditionally used for synthesizing symmetrical molecules, modifications such as the Hay coupling (using a Cu(I)-TMEDA complex) have broadened its applicability. wikipedia.org

In the context of this compound synthesis, a direct Glaser coupling is not immediately obvious due to the unsymmetrical nature of the target. However, this method is crucial for the synthesis of symmetrical diyne precursors that could be used in subsequent reactions. For example, the Glaser coupling of propargyl alcohol can lead to 1,4-butynediol, a versatile building block.

Detailed Research Findings:

The classic Glaser coupling conditions involve a copper(I) salt like CuCl or CuBr, a base such as ammonia or pyridine, and an oxidant, often air or oxygen. wikipedia.org The Hay modification utilizes a soluble catalyst formed from CuCl and TMEDA (N,N,N',N'-tetramethylethylenediamine), which often leads to faster reactions and better yields. synarchive.com

A key challenge in Glaser-type couplings is controlling the reaction to prevent the formation of a mixture of products when different terminal alkynes are present. For the synthesis of a specific unsymmetrical polyyne, a heterodimerization approach would be necessary, which is generally less efficient than homodimerization.

| Parameter | Glaser Coupling Condition | Hay Coupling Condition |

|---|---|---|

| Catalyst | CuCl or CuBr | CuCl/TMEDA complex |

| Oxidant | O₂ (air) | O₂ (air) |

| Base | Ammonia, Pyridine | TMEDA |

| Solvent | Water, Alcohol | Various organic solvents |

Stereoselective Synthesis and Chiral Induction in Brominated Polyynes

While this compound itself is an achiral molecule, the principles of stereoselective synthesis would be paramount if chiral centers were to be introduced into the carbon backbone. Chiral induction in the synthesis of brominated polyynes could be achieved through various strategies, such as the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors.

For instance, a chiral variant of this compound could possess a stereocenter at one of the sp³-hybridized carbons in the chain. The synthesis of such a molecule would require precise control over the stereochemistry during the C-C bond formation.

Detailed Research Findings:

The asymmetric addition of terminal alkynes to aldehydes, catalyzed by chiral metal complexes, is a well-established method for creating chiral propargyl alcohols. mdpi.com These alcohols can then be converted to chiral propargyl bromides. Chiral ligands such as BINOL derivatives are often employed in these transformations. mdpi.com

Another approach involves the stereoselective synthesis of chiral bromoallenes, which can then be converted to chiral alkynes. The 1,3-anti stereoselectivity of the coupling of bromoallenes with organocuprates allows for the synthesis of enantiomerically enriched alkynes.

A hypothetical route to a chiral analog of this compound could involve the following steps:

Asymmetric alkynylation of an aldehyde to form a chiral secondary alcohol.

Conversion of the alcohol to a bromide with retention or inversion of configuration.

Subsequent coupling reactions (e.g., Sonogashira) to elongate the polyyne chain.

| Chiral Ligand/Catalyst | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| (R)-BINOL/Ti(O-i-Pr)₄ | Alkynylzinc addition to aldehydes | >90% |

| (S)-SEGPHOS | Copper-catalyzed propargylation | up to 88% |

| Chiral N-heterocyclic carbenes (NHCs) | Copper-catalyzed allylic substitutions | up to 98% |

One-Pot Synthetic Strategies for Complex Alkyne Systems

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of a complex molecule like this compound, a one-pot strategy could involve a sequence of coupling and/or functionalization reactions.

A potential one-pot synthesis could involve a tandem Sonogashira coupling followed by a deprotection step. For example, a protected terminal alkyne could be coupled with a bromo-alkyne, and then deprotected in situ to reveal the terminal alkyne for a subsequent reaction or isolation.

Detailed Research Findings:

Tandem reactions combining Seyferth-Gilbert homologation and Sonogashira coupling have been developed for the one-pot conversion of aldehydes and aryl halides to disubstituted alkynes. organic-chemistry.org This approach avoids the need for copper catalysts in the Sonogashira step. organic-chemistry.org

Another strategy involves a one-pot Sonogashira coupling of an aryl halide with (trimethylsilyl)acetylene, followed by in situ desilylation with a base like potassium hydroxide, and a second Sonogashira coupling with another aryl halide. nih.gov This allows for the synthesis of unsymmetrical diarylalkynes in a single pot.

A plausible one-pot synthesis of this compound could be designed as a sequence of C-C bond-forming reactions. For instance, a tandem Sonogashira coupling could be envisioned where two different terminal alkynes are sequentially coupled to a di-halogenated precursor.

| One-Pot Strategy | Key Reactions | Advantages |

|---|---|---|

| Tandem Seyferth-Gilbert/Sonogashira | Homologation, Cross-coupling | Avoids pre-synthesis of terminal alkyne, copper-free. organic-chemistry.org |

| Sequential Sonogashira/Desilylation/Sonogashira | Cross-coupling, Deprotection, Cross-coupling | Efficient synthesis of unsymmetrical alkynes. nih.gov |

| Domino Sonogashira/Cyclization | Cross-coupling, Intramolecular cyclization | Rapid construction of complex cyclic systems. organic-chemistry.org |

Mechanistic Investigations of Reactions Involving 1 Bromo 2,5,8 Undecatriyne

Reaction Pathways of the Terminal Bromine Moiety

The carbon-bromine bond at the C1 position is a key reactive site. Its behavior in various reaction types is a central point of mechanistic inquiry.

Nucleophilic Substitution Reactions (S\N1, S\N2, S\N2')

Nucleophilic substitution reactions are fundamental transformations for alkyl halides. The structure of 1-Bromo-2,5,8-undecatriyne, being a primary alkyl halide, would generally favor an S\N2 mechanism. lumenlearning.comechemi.com This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry in a single, concerted step. echemi.com The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile. echemi.com

An S\N1 reaction is less likely for a primary halide due to the instability of the resulting primary carbocation. lumenlearning.com However, the allylic nature of the C-Br bond could potentially stabilize the carbocation through resonance, making an S\N1 pathway more feasible than for a simple primary alkyl bromide. The S\N1 mechanism proceeds in two steps, with the formation of a carbocation intermediate as the rate-determining step. umsl.edu

The conjugated system also allows for the possibility of an S\N2' reaction. In this pathway, the nucleophile attacks the terminal carbon of the conjugated system (the γ-carbon), leading to a rearrangement of the double bonds and expulsion of the bromide leaving group.

Table 1: Theoretical Nucleophilic Substitution Pathways for this compound

| Mechanism | Substrate | Nucleophile | Key Features |

|---|---|---|---|

| S\N2 | Primary Alkyl Halide | Strong | Single concerted step, bimolecular, inversion of configuration. echemi.com |

| S\N1 | Tertiary/Resonance Stabilized Halide | Weak | Stepwise (carbocation intermediate), unimolecular, racemization. umsl.edu |

| S\N2' | Allylic/Propargylic Halide | Strong | Nucleophilic attack at the γ-position, concerted, allylic rearrangement. |

Radical Pathways

The carbon-bromine bond can also undergo homolytic cleavage to form a radical species. This can be initiated by light, heat, or a radical initiator. The resulting undecatriynyl radical would be resonance-stabilized by the adjacent alkyne, making its formation more favorable. Electrochemical studies on similar aromatic halides have shown that reduction can lead to a radical anion, which then cleaves the carbon-halogen bond to form an organic radical and a halide anion. mdpi.com This radical can then participate in further reactions, such as dimerization or reaction with a solvent. mdpi.com

Elimination Reactions

Elimination reactions of alkyl halides, such as dehydrohalogenation, typically occur via E1 or E2 mechanisms. lumenlearning.com For a primary alkyl halide like this compound, the E2 mechanism is generally favored, especially with a strong, sterically hindered base. libretexts.orglibretexts.org The E2 reaction is a concerted process where the base removes a proton from the β-carbon, and the leaving group departs simultaneously to form a new π-bond. libretexts.org The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group. libretexts.org

An E1 elimination is less common for primary substrates due to the formation of an unstable primary carbocation. lumenlearning.com This pathway involves the initial departure of the leaving group to form a carbocation, followed by deprotonation by a weak base to form the alkene. lumenlearning.com

Reactivity of the Triyne System

The system of three carbon-carbon triple bonds in this compound is a region of high electron density, making it susceptible to a variety of reactions.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)

While alkynes are not as reactive as alkenes as dienophiles in Diels-Alder reactions, they can participate in [2+2+2] cycloaddition reactions. These reactions, often catalyzed by transition metals, can assemble three alkyne units to form a substituted benzene (B151609) ring. The triyne system within a single molecule, as in this compound, could potentially undergo intramolecular cycloadditions to form complex polycyclic structures. Additionally, the terminal alkyne could participate in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. mdpi.com

Metal-Catalyzed Functionalizations

Transition metal catalysis offers a powerful set of tools for the functionalization of alkynes. nih.gov The terminal alkyne in this compound is a prime site for Sonogashira coupling, which would involve the reaction of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. Other metal-catalyzed reactions could include hydrosilylation, hydroboration, and carbometalation, which would introduce new functional groups at the alkyne positions. The internal alkynes could also be subject to various metal-catalyzed transformations, although they are generally less reactive than the terminal alkyne.

Table 2: Potential Reactions of the Triyne System in this compound

| Reaction Type | Reagents/Catalysts | Potential Product |

|---|---|---|

| [2+2+2] Cycloaddition | Transition Metal (e.g., Co, Rh) | Substituted Benzene Derivatives |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azides, Nitrile Oxides) | Triazoles, Isoxazoles mdpi.com |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) | Aryl/Vinyl Substituted Alkynes |

| Hydrosilylation | Hydrosilane, Pt or other metal catalyst | Vinylsilanes |

Additions to Multiple Bonds (e.g., Hydroboration, Hydrometallation)

The multiple carbon-carbon triple bonds in this compound are susceptible to addition reactions. The regioselectivity and stereoselectivity of these transformations are of significant interest.

Hydroboration:

The hydroboration of polyynes is a powerful method for the synthesis of functionalized enynes and other valuable organic building blocks. While specific studies on this compound are not extensively documented, the behavior of analogous 1,3-diyne systems provides a strong basis for predicting its reactivity.

The hydroboration of 1,3-diynes can be achieved using various borane (B79455) reagents, with or without transition metal catalysts. In the absence of a catalyst, the reaction of a 1,3-diyne with a dialkylborane, such as disiamylborane, typically proceeds via a syn-addition of the B-H bond across one of the triple bonds. The boron atom preferentially adds to the less sterically hindered internal position of the diyne system. mdpi.com However, for a terminal bromoalkyne moiety as in this compound, the electronic influence of the bromine atom would likely direct the boron to the carbon atom beta to the bromine.

Transition metal-catalyzed hydroboration offers alternative selectivities. For instance, cobalt-catalyzed hydroboration of 1,3-diynes has been shown to be highly regioselective, with the selectivity being tunable by the choice of phosphine (B1218219) ligand. With dppf as a ligand, boron adds to the external carbon, while with xantphos (B1684198), it adds to the internal carbon of the diyne. acs.org A transition-metal-free, phosphine-catalyzed trans-hydroboration of 1,3-diynes has also been reported, affording (E)-1-boryl-1,3-enynes with high selectivity for boron addition to the terminal carbon. nih.govnih.gov

For this compound, hydroboration would likely occur preferentially at the more accessible 5,8-diyne system rather than the sterically more encumbered and electronically deactivated 2-yne. The regioselectivity of the addition to the 5,8-diyne would be influenced by the chosen conditions.

Table 1: Predicted Regioselectivity of Hydroboration on the 5,8-Diyne Moiety of a this compound Analogue

| Reagent/Catalyst System | Predicted Major Regioisomer | Stereochemistry |

| Dialkylborane (e.g., disiamylborane) | Boron at C-6 | syn-addition |

| Co(acac)₂ / dppf / HBpin | Boron at C-5 | syn-addition |

| Co(acac)₂ / xantphos / HBpin | Boron at C-6 | syn-addition |

| Phosphine catalyst / HBpin | Boron at C-5 | trans-addition |

This table is based on data from analogous 1,3-diyne systems and represents predicted outcomes for the 5,8-diyne portion of a related substrate.

Hydrometallation:

Hydrometallation, the addition of a metal-hydride bond across a multiple bond, is another key functionalization reaction. While specific data on this compound is scarce, studies on related haloalkynes are informative. For instance, gold- and silver-catalyzed hydrofunctionalization reactions of bromoalkynes have been developed, leading to various vinyl derivatives. csic.esuniovi.es These reactions often proceed via an anti-addition mechanism. The regioselectivity is typically governed by the electronic nature of the substituents on the alkyne.

Intramolecular Cyclizations and Rearrangements

The linear structure of this compound, with its multiple reaction sites, is a prime candidate for intramolecular cyclization reactions, leading to the formation of cyclic and polycyclic structures. The outcome of these reactions is heavily dependent on the reaction conditions and the nature of the catalyst employed.

Palladium-catalyzed intramolecular cyclizations of bromo-enynes and bromo-diynes are well-established methods for the synthesis of carbo- and heterocycles. chemrxiv.org For this compound, a palladium(0) catalyst could initiate a sequence of oxidative addition to the C-Br bond, followed by intramolecular carbopalladation onto one of the triple bonds. The regioselectivity of the cyclization (e.g., 5-exo-dig vs. 6-endo-dig) would be governed by Baldwin's rules and the specific geometry of the transition state. Given the length of the carbon chain, cyclization involving the terminal bromoalkyne and one of the other triple bonds could lead to medium-sized rings.

Rearrangements, such as the alkyne zipper reaction, which involves the migration of an internal alkyne to a terminal position under strong base catalysis, are also conceivable. mdpi.com However, the presence of the conjugated diyne system might influence the course of such a rearrangement.

Table 2: Potential Intramolecular Cyclization Products from this compound

| Reacting Moieties | Ring Size | Cyclization Mode | Potential Product Type |

| C-1 (with Pd) and C≡C at C-5/C-6 | 6 | 6-endo-dig | Six-membered ring with exocyclic alkyne |

| C-1 (with Pd) and C≡C at C-8/C-9 | 9 | 9-endo-dig | Nine-membered ring |

This table presents hypothetical cyclization pathways.

Influence of Remote Functionality on Reaction Kinetics and Selectivity

The electron-withdrawing nature of the bromine atom at the C-1 position deactivates the adjacent C-2 triple bond towards electrophilic attack. masterorganicchemistry.com This effect is transmitted through the conjugated system, potentially influencing the reactivity of the C-5/C-6 triple bond as well, though to a lesser extent. Consequently, reactions such as electrophilic additions would likely occur at a slower rate compared to a non-brominated analogue.

In catalytic reactions, the bromo substituent can play a crucial role in directing the outcome. For instance, in palladium-catalyzed cross-coupling and cyclization reactions, the C-Br bond is the site of initial oxidative addition, thus anchoring the catalyst to one end of the molecule. This tethering effect can control the regioselectivity of subsequent intramolecular steps. wikipedia.org

The steric bulk of the bromine atom is relatively small, but its electronic influence is significant. In hydroboration, for example, the inductive effect of the bromine would disfavor the development of positive charge on the adjacent carbon, thereby influencing the regioselectivity of borane addition. organic-chemistry.org Similarly, in hydrometallation reactions catalyzed by late transition metals, the electronic character of the bromoalkyne moiety will be a key determinant of the reaction's regiochemical outcome. csic.es

The presence of multiple reactive sites (three triple bonds and a C-Br bond) also introduces the element of chemoselectivity. The relative reactivity of these sites will depend on the specific reagents and conditions used. For example, a reaction could be selective for the C-Br bond (e.g., Sonogashira coupling), the terminal alkyne (if deprotected), or one of the internal alkynes. The interplay of steric accessibility and electronic activation/deactivation across the molecule will ultimately govern the selectivity of any given transformation.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. acs.org For 1-Bromo-2,5,8-undecatriyne, a combination of 1D and 2D NMR experiments provides a complete picture of its atomic arrangement.

One-dimensional ¹H and ¹³C NMR spectra offer initial, crucial information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the various protons in this compound. The methylene (B1212753) protons adjacent to the alkynyl groups (propargylic protons) would appear as triplets due to coupling with their neighboring methylene groups. The terminal methyl group would present as a triplet, coupling with the adjacent methylene protons. The chemical shifts are influenced by the magnetic anisotropy of the triple bonds, causing nearby protons to be shielded or deshielded. acs.orgresearchgate.net

The ¹³C NMR spectrum provides information on all eleven carbon atoms. The sp-hybridized carbons of the three alkyne units are particularly characteristic, appearing in a specific region of the spectrum. The presence of the electronegative bromine atom causes a downfield shift for the attached sp-carbon (C1) and a notable shielding (upfield shift) for the adjacent sp-carbon (C2), a typical "heavy atom effect". researchgate.net The remaining methylene and methyl carbons would appear in the aliphatic region of the spectrum. The analysis of chemical shifts in polyynes shows that the positions of the carbon signals are sensitive to their location within the chain. acs.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | - | ~45-55 |

| 2 | - | ~75-85 |

| 3 | 2.2-2.4 (t) | ~18-22 |

| 4 | 2.2-2.4 (t) | ~18-22 |

| 5 | - | ~78-82 |

| 6 | - | ~78-82 |

| 7 | 2.1-2.3 (p) | ~15-19 |

| 8 | - | ~78-82 |

| 9 | - | ~78-82 |

| 10 | 2.1-2.3 (q) | ~12-16 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. t = triplet, p = pentet, q = quartet.

To unambiguously assign the signals and confirm the bonding sequence, two-dimensional NMR techniques are indispensable. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. numberanalytics.com For this compound, COSY would show correlations between the protons on C3 and C4, C7 and the adjacent methylenes (C4 and C10), and C10 and the terminal methyl group (C11), thus confirming the integrity of the methylene chains separating the alkyne units.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. numberanalytics.comnih.gov It allows for the definitive assignment of the protonated carbons (C3, C4, C7, C10, and C11) by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). nih.gov This is particularly powerful for identifying the placement of non-protonated quaternary carbons, such as the alkyne carbons. For instance, the protons on C3 would show a correlation to the alkyne carbons C1 and C2, and the protons on C4 would correlate to the alkyne carbons C5 and C6, firmly establishing the connectivity of the entire carbon skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. amazonaws.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorptions. The most prominent would be the C≡C triple bond stretching vibrations. Terminal alkynes typically show a sharp, weak band around 2100-2140 cm⁻¹, while internal, symmetrically substituted alkynes may have a very weak or absent IR signal. arxiv.org Given the different environments of the three alkyne groups in this molecule, a complex pattern in this region might be expected. The C-H stretching vibrations of the sp³-hybridized methylene and methyl groups would appear just below 3000 cm⁻¹. The C-Br stretch is expected in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. researchgate.net For polyynes, the C≡C stretching modes are typically very strong in the Raman spectrum, especially for the more symmetric internal alkynes which are weak in the IR. researchgate.net This makes Raman an excellent tool for identifying the polyyne backbone. The principle of mutual exclusion states that for a centrosymmetric molecule, vibrations that are Raman active are IR inactive, and vice versa. acs.org While this compound is not centrosymmetric, the relative intensities of the alkyne stretching modes in the IR and Raman spectra can still provide structural insights. researchgate.netacs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibration | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | IR, Raman | 2850-2960 | Strong (IR), Medium (Raman) |

| C≡C Stretch (Terminal) | IR, Raman | ~2120 | Weak (IR), Strong (Raman) |

| C≡C Stretch (Internal) | IR, Raman | ~2230 | Very Weak (IR), Strong (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers clues to the molecular structure through the analysis of fragmentation patterns. amazonaws.comwikipedia.org

For this compound (C₁₁H₁₁Br), the molecular weight can be calculated. The most critical feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z), known as the M⁺ and M+2 peaks. savemyexams.com This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

Electron impact ionization would likely induce fragmentation. libretexts.org Common fragmentation pathways for bromoalkanes and alkynes include:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the triple bonds (propargylic cleavage) is a common fragmentation pathway for alkynes.

Cleavage of the methylene chains: Fragmentation can occur along the alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment |

|---|---|---|

| 226 | 228 | [C₁₁H₁₁Br]⁺ (Molecular Ion, M⁺) |

| 147 | 147 | [C₁₁H₁₁]⁺ (Loss of •Br) |

Electronic Spectroscopy: UV-Visible Absorption Properties Related to Conjugation

UV-Visible spectroscopy measures the electronic transitions within a molecule, which are highly dependent on the extent of π-electron conjugation. acs.org

The three alkyne chromophores in this compound are separated by sp³-hybridized methylene groups. This insulation prevents electronic conjugation between the triple bonds. As a result, the molecule is not expected to absorb light in the visible region or the near-UV region, which is characteristic of extended conjugated polyyne systems. nih.govlibretexts.org Instead, the UV-Vis spectrum would likely show weak absorptions in the far-UV region (below ~220 nm), corresponding to the π → π* electronic transitions of the isolated alkyne functional groups. libretexts.org The lack of significant absorption at longer wavelengths is a strong indicator that the triyne system is non-conjugated.

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. wikipedia.organton-paar.com

If this compound were to be analyzed by X-ray crystallography, the experiment would yield a detailed map of electron density. wikipedia.org From this map, the exact positions of all atoms (including hydrogen atoms with high-resolution data) can be determined. This would provide unambiguous confirmation of:

Connectivity: The sequence of all atoms in the molecule.

Bond Lengths and Angles: Precise measurements of all C-C, C≡C, C-H, and C-Br bond lengths and the angles between them. This would confirm the linear geometry of the alkyne units and the tetrahedral geometry of the methylene carbons. libretexts.org

While no published crystal structure for this compound is currently available, the technique remains the gold standard for absolute structural proof in the solid phase. utah.edu

Computational Chemistry and Theoretical Modeling of 1 Bromo 2,5,8 Undecatriyne

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties of 1-Bromo-2,5,8-undecatriyne. These ab initio methods provide a detailed description of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

| Dipole Moment | 2.15 D | |

| Hypothetical data based on typical values for similar bromoalkynes. |

Density Functional Theory (DFT) Studies on Conformational Preferences and Stability

Density Functional Theory (DFT) offers a balance between accuracy and computational cost for studying larger molecules like this compound. DFT studies, particularly using functionals like B3LYP with a larger basis set such as 6-311+G(d,p), are employed to explore the molecule's conformational landscape. The flexible undecatriyne chain can adopt various conformations due to rotation around its single bonds.

Computational scans of the potential energy surface by systematically rotating the dihedral angles of the single bonds (C3-C4, C6-C7) identify several local energy minima. The global minimum corresponds to a largely extended, linear-like geometry, which minimizes steric hindrance. Other gauche conformations exist at slightly higher energies. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4) | Dihedral Angle (C6-C7) |

| Global Minimum (Anti-Anti) | 0.00 | 180° | 180° |

| Gauche-Anti | 1.25 | 60° | 180° |

| Anti-Gauche | 1.30 | 180° | 60° |

| Gauche-Gauche | 2.50 | 60° | 60° |

| Hypothetical data representing typical conformational energies for long-chain alkanes/alkynes. |

Computational Predictions of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification. For this compound, DFT calculations can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The chemical shifts are highly dependent on the local electronic environment of each nucleus. For instance, the carbon atoms of the alkyne groups are expected to have characteristic shifts in the ¹³C NMR spectrum, while the protons adjacent to the triple bonds and the bromine atom will show distinct signals in the ¹H NMR spectrum.

IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. The characteristic C≡C triple bond stretches are predicted to appear as sharp, medium-intensity bands in the 2100-2250 cm⁻¹ region. The C-Br stretch is expected at lower frequencies, typically around 500-600 cm⁻¹.

| Parameter | Predicted Value |

| ¹³C NMR (C≡C) | 70-90 ppm |

| ¹³C NMR (C-Br) | ~35 ppm |

| ¹H NMR (CH₂-C≡) | 2.2-2.5 ppm |

| IR Frequency (C≡C Stretch) | 2150, 2230 cm⁻¹ |

| IR Frequency (C-Br Stretch) | 580 cm⁻¹ |

| Hypothetical data based on standard functional group regions in NMR and IR spectroscopy. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical methods identify stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the atomic motions of this compound in a given environment (e.g., in a solvent or in the gas phase) at a specific temperature, MD can explore the full conformational landscape.

Using a force field like AMBER or CHARMM, MD simulations can track the transitions between different conformational states. These simulations reveal the flexibility of the undecatriyne chain and the timescales of conformational changes. The results often show that while the extended conformer is the most stable, the molecule spends a significant amount of time in various bent or folded states, which could be important for its reactivity or intermolecular interactions.

In Silico Studies of Reaction Mechanisms and Transition States

Computational methods are extensively used to investigate the potential reaction pathways of this compound. For example, the mechanisms of nucleophilic substitution at the carbon bearing the bromine atom or addition reactions across the triple bonds can be modeled.

By mapping the potential energy surface of a reaction, chemists can identify the transition state structures—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. For a hypothetical Sₙ2 reaction with a nucleophile (e.g., hydroxide), DFT calculations can model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new C-O bond. The calculated activation barrier provides a quantitative measure of the reaction's feasibility.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Molecule + OH⁻) | 0.0 |

| 2 | Transition State | +18.5 |

| 3 | Products (Alcohol + Br⁻) | -12.0 |

| Hypothetical data for a representative Sₙ2 reaction. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Natural Products

1-Bromo-2,5,8-undecatriyne serves as a key intermediate in the synthesis of rare and biologically significant polyunsaturated fatty acids (PUFAs). A notable example is its application in the synthesis of stearidonic acid and ω-3 arachidonic acid precursors. In a documented synthetic pathway, 2,5,8-undecatriynol is first synthesized and then converted to this compound. researchgate.net This conversion is typically achieved through a reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in dichloromethane (B109758) (CH₂Cl₂). researchgate.net

The resulting this compound then acts as a crucial building block for chain extension via coupling reactions, ultimately leading to the carbon skeleton of the target fatty acids. researchgate.net This strategic use of a bromoalkyne allows for the sequential and controlled introduction of carbon fragments, a common and powerful strategy in the total synthesis of complex natural products. rsc.orgresearchgate.net The bromoalkyne moiety provides a reactive handle for various coupling reactions, such as the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt. rsc.org

| Precursor Compound | Reaction | Product | Application | Reference |

| 2,5,8-Undecatriynol | Reaction with CBr₄ and PPh₃ | This compound | Intermediate for PUFA synthesis | researchgate.net |

| This compound | Coupling Reactions | Elongated Polyynes | Precursors to Stearidonic and ω-3 Arachidonic Acids | researchgate.net |

Building Block for Oligo- and Poly-yne Macrocycles

The structural features of this compound make it a promising candidate for the synthesis of oligo- and poly-yne macrocycles. While specific literature detailing the use of this exact compound for macrocyclization is scarce, the general principles of oligoyne and polyyne synthesis strongly support this potential application. The presence of both a terminal bromoalkyne and internal alkyne groups allows for a variety of coupling strategies.

The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical diynes and polyynes, proceeding via the reaction of a terminal alkyne with a bromoalkyne. rsc.org Furthermore, Negishi coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, has been effectively used for the synthesis of functionalized oligoynes. ethz.chrsc.org These methods could be employed in an intramolecular fashion or in a stepwise intermolecular approach to construct macrocyclic structures. The synthesis of oligoyne amphiphiles, for instance, has been achieved through efficient Negishi coupling protocols, highlighting the utility of bromoalkynes in building complex acetylenic architectures. ethz.chrsc.org

Precursor for Carbon-Rich Materials and Nanostructures

The high degree of unsaturation in this compound makes it an attractive precursor for the synthesis of various carbon-rich materials and nanostructures.

Carbyne, the one-dimensional allotrope of carbon composed of a chain of sp-hybridized carbon atoms, and its finite-length analogues, polyynes, are of significant interest for their predicted exceptional electronic and mechanical properties. researchgate.netnih.gov The synthesis of long, stable polyynes is a primary route to modeling the properties of carbyne. researchgate.netnih.gov this compound can serve as a fundamental building block in the iterative synthesis of longer polyyne chains through reactions like the Cadiot-Chodkiewicz or other cross-coupling reactions. rsc.orgcdnsciencepub.com These longer polyynes are direct models for understanding the structure and properties of carbyne. researchgate.net

Cumulenes, which are characterized by consecutive double bonds, are another class of carbon-rich molecules. The synthesis of longer cumulenes often begins with polyyne precursors, typically oligoyne diols. rsc.org this compound could be utilized to synthesize the necessary polyyne backbones, which can then be converted to cumulenic structures through subsequent chemical transformations.

Graphyne and graphdiyne are two-dimensional carbon allotropes characterized by the presence of acetylenic linkages within a graphene-like lattice. On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of these novel materials. This method often relies on the dehalogenative coupling of precursor molecules on a catalytic metal surface.

The bromo-functionality of this compound makes it a suitable candidate for such on-surface synthesis. While not specifically documented for this molecule, analogous bromo-substituted aromatic and aliphatic alkynes have been successfully used to create graphyne and graphdiyne nanowires and scaffolds. The on-surface reactions typically involve the dehalogenative homocoupling of C-Br bonds to form new carbon-carbon bonds, including the desired acetylenic linkages.

Functionalization for Polymer Chemistry and Advanced Functional Materials

The reactive sites within this compound offer multiple avenues for its incorporation into and functionalization of polymers, leading to advanced functional materials. A novel polymerization of internal bromoalkynes with phenols has been demonstrated, proceeding without a transition-metal catalyst to produce polymers with high molecular weights. acs.org This suggests a potential pathway for the direct polymerization of this compound with suitable co-monomers.

Emerging Research Avenues and Future Outlook

Development of Novel Catalytic Systems for Polyyne Transformations

The synthesis and functionalization of polyynes heavily rely on catalytic transformations. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems. Key areas of interest include the design of catalysts that can control the length and substitution patterns of polyyne chains with high precision. For bromo-polyynes like 1-Bromo-2,5,8-undecatriyne, catalysts that enable selective cross-coupling reactions at the bromine-bearing terminus are of particular importance for the construction of more complex molecular architectures.

| Catalyst Type | Transformation | Potential Advantages |

| Palladium-based catalysts | Cross-coupling reactions (e.g., Sonogashira, Suzuki) | High efficiency and functional group tolerance. |

| Copper-based catalysts | Homocoupling and heterocoupling of terminal alkynes | Cost-effective and versatile for creating longer polyyne chains. |

| Gold-based catalysts | Hydrofunctionalization of alkynes | Unique reactivity and selectivity patterns. |

| Photocatalysts | Radical-mediated transformations | Mild reaction conditions and novel reaction pathways. |

Table 1: Examples of Catalytic Systems in Polyyne Chemistry

Exploration of Asymmetric Synthesis Routes to Chiral Polyynes

The introduction of chirality into polyyne structures opens up possibilities for their application in chiroptical materials and as chiral ligands in asymmetric catalysis. Asymmetric synthesis aims to produce a chiral compound in an unequal mixture of stereoisomers. uwindsor.caddugu.ac.in For molecules like this compound, the creation of stereocenters along the polyyne chain or at terminal positions is a significant synthetic challenge. Future research will likely explore the use of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of reactions involving polyynes. The development of methods for the enantioselective synthesis of chiral polyynes is a key step toward realizing their full potential in these advanced applications. researchgate.netuvic.cayoutube.com

Integration of Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of polyynes. These benefits include enhanced safety, improved reaction control, and greater scalability. rsc.orgresearchgate.netvapourtec.com The inherent instability of some polyyne precursors and products can be mitigated through the precise control of reaction time, temperature, and mixing afforded by flow reactors. acs.org For the industrial production of bromo-polyynes, flow chemistry presents a promising approach to overcome the limitations of traditional batch synthesis, enabling safer and more efficient manufacturing processes. rsc.orgresearchgate.netvapourtec.com

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Scale | Limited by reactor size and heat transfer | Easily scalable by extending reaction time or "numbering up" reactors |

| Safety | Potential for thermal runaway with exothermic reactions | Improved heat dissipation and smaller reaction volumes enhance safety |

| Reaction Control | Less precise control over mixing and temperature gradients | Precise control over residence time, temperature, and stoichiometry |

| Productivity | Discontinuous process with downtime between batches | Continuous production leading to higher throughput |

Table 2: Comparison of Batch Synthesis and Flow Chemistry for Polyyne Production

Expanding the Scope of Bromo-Polyynes in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. wikipedia.orgmdpi.comnih.govnih.govyoutube.com The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction that can be exploited in the construction of supramolecular assemblies. The rigid, linear structure of the polyyne backbone makes these molecules attractive building blocks for creating ordered materials such as liquid crystals and molecular wires. Future research will likely explore the use of bromo-polyynes in the design of functional supramolecular materials with tailored electronic and optical properties.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic experimentation offers a powerful approach to accelerate the discovery and development of new polyyne-based materials. Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. This information can guide the design of new synthetic targets and help to elucidate reaction mechanisms. As computational methods become more sophisticated and accessible, their synergy with experimental chemistry will be crucial for tackling the complex challenges in polyyne research and for designing next-generation functional materials.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-2,5,8-undecatriyne with high purity?

A multi-step approach is recommended:

- Step 1 : Start with terminal alkynes (e.g., 1,4,7-decatriyne) and use bromination via N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to selectively introduce bromine at the terminal position. Monitor reaction progress using TLC with hexane/ethyl acetate (9:1) .

- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/DCM gradient). Validate purity via GC-MS (electron ionization mode) and / NMR, focusing on characteristic alkyne proton signals (δ 1.9–2.1 ppm) and bromine-induced deshielding .

- Critical Note : Avoid protic solvents to prevent alkyne protonation, which can lead to side reactions.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error. Reference isotopic patterns for bromine (1:1 ratio for /) .

- NMR Analysis : Assign signals for triplets (J = 2.5 Hz) at sp-hybridized carbons and signals for sp carbons (δ 70–90 ppm). Compare with deuterated analogs (e.g., -NMR for solvent suppression) if available .

- FT-IR : Identify alkyne C≡C stretches (~2100–2260 cm) and C-Br vibrations (~550–650 cm) .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile brominated compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to the compound’s potential reactivity with metals .

- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent light-induced degradation and alkyne polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization reactions?

- Hypothesis Testing : Compare electrophilic vs. radical bromination pathways. For example, use DFT calculations (B3LYP/6-31G*) to model reaction intermediates and identify kinetic vs. thermodynamic control .

- Experimental Validation : Perform competitive reactions with deuterated analogs (e.g., this compound-d) to track isotopic labeling patterns via LC-MS .

- Case Study : A 2024 study on similar bromoalkynes found that Cu(I) catalysts enhance selectivity for terminal bromination by stabilizing transition states (ΔG‡ reduction of ~5 kcal/mol) .

Q. What strategies mitigate instability issues in cross-coupling reactions involving this compound?

- Catalyst Optimization : Use Pd(PPh) with bulky ligands (e.g., XPhos) to suppress β-hydride elimination. Maintain anhydrous conditions (e.g., molecular sieves) .

- In Situ Monitoring : Employ ReactIR to track alkyne consumption rates. Adjust temperature (60–80°C) and stoichiometry (1.2:1 alkyne:partner) to maximize yield .

- Contradiction Analysis : If yields drop >20%, check for trace oxygen or moisture via Karl Fischer titration. Recalibrate catalyst loading (5–10 mol%) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Software Tools : Use Gaussian 16 or ORCA for geometry optimization and transition-state searches. Apply NBO analysis to evaluate bromine’s electron-withdrawing effects on alkyne π-bonds .

- Benchmarking : Compare calculated activation energies (e.g., for Sonogashira coupling) with experimental Arrhenius plots (E ± 3 kcal/mol). Validate with isotopic labeling (e.g., -alkyne probes) .

- Limitations : Address discrepancies between gas-phase models and solvated systems by incorporating COSMO-RS implicit solvent corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.